![molecular formula C16H24ClNO6 B5002578 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid](/img/structure/B5002578.png)
4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid is a chemical compound that may have applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of a phenoxy group substituted with chlorine and methyl groups, an amine group, and an oxalic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves the following steps:
Formation of the phenoxy intermediate: Reacting 4-chloro-2-methylphenol with an appropriate alkylating agent.
Amination: Introducing the amine group through a nucleophilic substitution reaction.
Oxalic acid addition: Combining the amine with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems may be used for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions may target the phenoxy group or the oxalic acid moiety.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, nucleophiles.
Major Products
Oxidation products: Oxidized amine derivatives.
Reduction products: Reduced phenoxy or oxalic acid derivatives.
Substitution products: Substituted phenoxy derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2-methylphenoxy)-N-(2-ethyl)butan-1-amine
- 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine
- 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; hydrochloride
Uniqueness
The presence of the oxalic acid moiety and the specific substitution pattern on the phenoxy group may confer unique chemical and biological properties to 4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine; oxalic acid, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-9-4-3-7-16-8-10-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHFVUNXKKPRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCNCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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